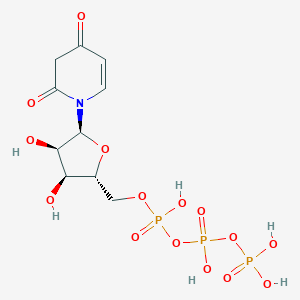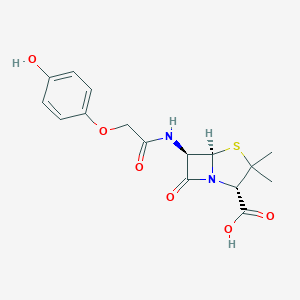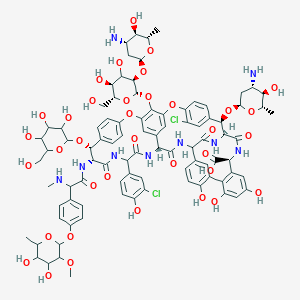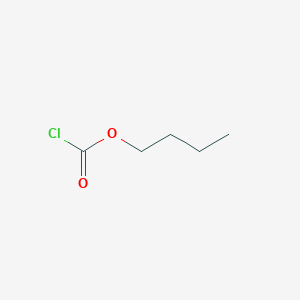![molecular formula C15H21NO3 B051135 N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 745047-51-2](/img/structure/B51135.png)
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide and similar compounds involves intricate chemical procedures aimed at introducing specific functional groups to achieve the desired molecular architecture. Key steps often include oxidative metabolism, which plays a crucial role in the compound's synthesis and subsequent pharmacokinetic behaviors. Toxicological evaluations of such compounds reveal the significance of their synthesis routes in determining safety profiles for potential applications in food and beverages (Karanewsky et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide has been extensively studied using techniques like spectroscopy, microanalysis, and X-ray diffraction. These studies provide detailed insights into the bond lengths, bond angles, and overall molecular conformation, which are crucial for understanding the compound's reactivity and interactions with biological systems. For instance, research on related benzamide compounds highlights the importance of structural characterization in understanding their biological activities and potential applications (Odame et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide are influenced by its functional groups and molecular structure. Studies on related compounds suggest that the presence of the dioxole and carboxamide groups can affect the compound's reactivity, stability, and interaction with biological molecules. These properties are essential for the compound's utility in various applications, including its potential as a flavor compound in foods and beverages, as indicated by its metabolic pathways and toxicological profile (Karanewsky et al., 2016).
Aplicaciones Científicas De Investigación
Toxicological Evaluation for Food and Beverage Applications : Karanewsky et al. (2016) conducted toxicological evaluations of N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide, assessing its safety for use in food and beverage applications. They found that the compound undergoes rapid oxidative metabolism in both rat and human liver microsomes. The no-observed-effect-level (NOEL) in rats was 20 mg/kg bw/day, indicating its potential safety at certain levels for human consumption (Karanewsky et al., 2016).
Virtual Screening and Antitumor Potential : Wang et al. (2011) identified derivatives of N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide in a virtual screening targeting the urokinase receptor. The study synthesized analogs and evaluated their effect on breast tumor metastasis, demonstrating promising results in reducing tumor volumes and metastasis in animal models (Wang et al., 2011).
Antimicrobial and Antiproliferative Activities : Mansour et al. (2020) synthesized compounds including derivatives of N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide and evaluated their antimicrobial and antiproliferative activities. They found that these compounds showed interesting biological properties, particularly against HCT-116 cancer cells, with one derivative having an IC50 value of 6.19 µM, indicating significant inhibitory effects on cancer cell growth (Mansour et al., 2020).
Synthesis and Characterization in Material Science : Mudududdla et al. (2015) explored derivatives of N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide for their ability to overcome cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity. Their research indicates the compound's potential in enhancing the effectiveness of chemotherapy drugs (Mudududdla et al., 2015).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
N-heptan-4-yl-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-5-12(6-4-2)16-15(17)11-7-8-13-14(9-11)19-10-18-13/h7-9,12H,3-6,10H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBNUUGTIXQSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)NC(=O)C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225503 | |
| Record name | N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; Savoury, meat-like aroma | |
| Record name | N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1745/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in non-polar organic solvents; insoluble in water, Sparingly soluble (in ethanol) | |
| Record name | N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1745/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide | |
CAS RN |
745047-51-2 | |
| Record name | N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745047-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745047512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | n-(hept-4yl)benz-1,3 dioxol-5-carboxam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(1-PROPYLBUTYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E1875N4ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116.00 °C. @ 760.00 mm Hg | |
| Record name | N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the toxicological evaluation of N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide?
A1: A study published in Food and Chemical Toxicology [] investigated the toxicological evaluation and metabolism of N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide. While the abstract doesn't provide specific results, it highlights the importance of understanding the safety profile of this compound, especially given its potential use as a flavouring agent.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B51066.png)






